2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a prop-2-yn-1-yl group, an amino group, a nitro group, and a benzodioxine group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxine group suggests that part of the molecule is likely aromatic, contributing to its stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the nitro group could undergo reduction, and the prop-2-yn-1-yl group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of polar groups like the nitro and amino groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Novel Ureido Sugars and Amino Acid Derivatives : The synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, showcases the importance of chemical synthesis in creating novel compounds that could have biological relevance. These compounds are synthesized using amino acid methyl, ethyl, or benzyl esters as amination agents, highlighting a methodological approach that could be analogous to synthesizing complex molecules like the one (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Functionalized Tetrahydropyridines Synthesis : An expedient phosphine-catalyzed annulation technique demonstrates the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This methodological innovation highlights the chemical flexibility and potential for creating a wide variety of structurally diverse molecules through catalyzed reactions, potentially including the synthesis of complex structures like the mentioned compound (Zhu et al., 2003).
Biological Evaluations
Corrosion Inhibitors for Industrial Applications : Research on pyranpyrazole derivatives, including compounds like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, highlights their efficacy as corrosion inhibitors for mild steel. This demonstrates the application of chemical compounds in industrial settings, providing insights into the potential for diverse applications of synthesized molecules beyond biomedical research (Dohare et al., 2017).
Antimicrobial and Anti-inflammatory Agents : The synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one and its Schiff bases for potential antimicrobial and non-steroidal anti-inflammatory applications. This research area exemplifies the exploration of novel compounds for pharmaceutical applications, which could extend to the analysis and application of the compound (Narayana et al., 2006).
Mechanism of Action
Target of Action
Compounds with structures similar to “2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate” often interact with various enzymes or receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets by binding to active sites, potentially altering the function of the target. This could lead to changes in cellular processes .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. This could lead to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]ethyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-3-4-16(2)5-6-23-15(18)11-9-13-14(22-8-7-21-13)10-12(11)17(19)20/h1,9-10H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLYPIYXVKGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
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